molecular formula C21H16N2O3S B2972275 N-(4-phenoxyphenyl)quinoline-8-sulfonamide CAS No. 438529-26-1

N-(4-phenoxyphenyl)quinoline-8-sulfonamide

Cat. No.: B2972275
CAS No.: 438529-26-1
M. Wt: 376.43
InChI Key: ALDVBVVOAOOFIN-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)quinoline-8-sulfonamide is a chemical compound with the molecular formula C21H16N2O3S and a molecular weight of 376.43 g/mol This compound is known for its unique structure, which combines a quinoline ring with a sulfonamide group and a phenoxyphenyl moiety

Scientific Research Applications

N-(4-phenoxyphenyl)quinoline-8-sulfonamide has a wide range of applications in scientific research:

Future Directions

Quinoline-sulfonamide complexes, such as “N-(4-phenoxyphenyl)quinoline-8-sulfonamide”, have been tested for their antimicrobial activity . The results are promising, suggesting these compounds may be potent multifunctional candidates for future drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)quinoline-8-sulfonamide typically involves the reaction of 4-phenoxyaniline with quinoline-8-sulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenoxyphenyl)quinoline-8-sulfonamide: Unique due to its combination of a quinoline ring, sulfonamide group, and phenoxyphenyl moiety.

    Quinoline-8-sulfonamide: Lacks the phenoxyphenyl group, resulting in different chemical properties and biological activities.

    4-phenoxyphenylsulfonamide: Lacks the quinoline ring, affecting its interaction with molecular targets.

Uniqueness

This compound stands out due to its unique structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(4-phenoxyphenyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c24-27(25,20-10-4-6-16-7-5-15-22-21(16)20)23-17-11-13-19(14-12-17)26-18-8-2-1-3-9-18/h1-15,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDVBVVOAOOFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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